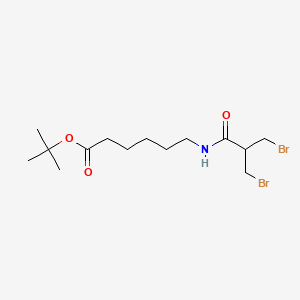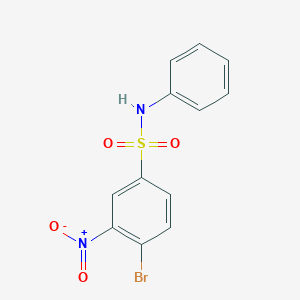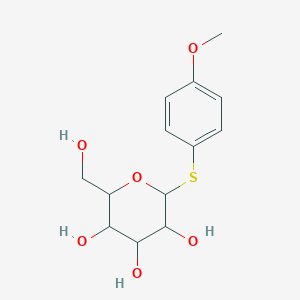
tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate is an organic compound characterized by its complex structure, which includes a tert-butyl ester, a bromomethyl group, and a secondary amide.
Preparation Methods
The synthesis of tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This step involves the esterification of hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Chemical Reactions Analysis
tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to act as an electrophile in substitution reactions.
Comparison with Similar Compounds
tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate can be compared with other similar compounds, such as:
tert-Butyl bromoacetate: This compound also contains a bromomethyl group and a tert-butyl ester, but lacks the amide functionality.
tert-Butyl 3-bromopropionate: Similar to this compound, this compound contains a bromomethyl group and a tert-butyl ester, but with a shorter carbon chain.
tert-Butyl bromide: This compound contains a tert-butyl group attached to a bromide substituent, but lacks the ester and amide functionalities .
Properties
Molecular Formula |
C14H25Br2NO3 |
|---|---|
Molecular Weight |
415.16 g/mol |
IUPAC Name |
tert-butyl 6-[[3-bromo-2-(bromomethyl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H25Br2NO3/c1-14(2,3)20-12(18)7-5-4-6-8-17-13(19)11(9-15)10-16/h11H,4-10H2,1-3H3,(H,17,19) |
InChI Key |
RADZXCBADWGECM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC(=O)C(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)



![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)




![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)

![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate](/img/structure/B12071307.png)
